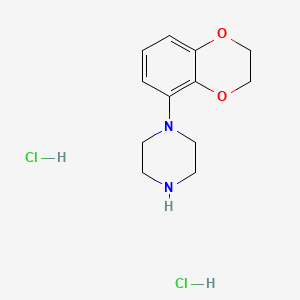

Eltoprazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eltoprazine dihydrochloride is a serotonergic agent that has been studied for its potential therapeutic effects in various conditions. It acts as a mixed 5-HT 1A/1B receptor agonist and has been investigated for its ability to counteract dyskinesia, particularly in the context of Parkinson's disease treatment with levodopa . Additionally, eltoprazine has been evaluated for its antiaggressive properties, showing a specific predation-inhibiting action in animal models . The pharmacokinetics of eltoprazine have been described, with studies indicating it is well-tolerated in both healthy volunteers and patients across several indications .

Synthesis Analysis

The synthesis of eltoprazine involves a multi-step chemical process. Starting with pyrocatechol, a nitrating reaction is used to produce 3-nitrobenzene-1,2-diol. This intermediate is then subjected to a cyclization reaction with 1,2-dibromoethane to yield 5-nitro-2,3-dihydrobenzo[b]dioxine. A subsequent reductive reaction using hydrazine hydrate and Pd/C as a catalyst converts this compound to 5-amino-2,3-dihydrobenzo[b]dioxine. Finally, eltoprazine is synthesized through a cyclization reaction using bis(2-chloroethyl)ammonium chloride. This method is noted for its operational ease in the laboratory and high yield .

Molecular Structure Analysis

While the specific molecular structure analysis of eltoprazine is not detailed in the provided papers, the synthesis process indicates that eltoprazine has a complex structure involving a benzodioxine moiety. The molecular interactions and binding to serotonin receptors are critical to its pharmacological effects, as indicated by its classification as a mixed 5-HT 1A/1B receptor agonist .

Chemical Reactions Analysis

Eltoprazine's chemical reactions primarily involve its interactions with serotonin receptors in the brain. By acting on these receptors, eltoprazine can modulate neurotransmitter release and neuronal activity, which is the basis for its antidyskinetic and antiaggressive effects . The synthesis process also involves a series of chemical reactions, including nitration, reduction, and cyclization, which are essential for constructing the eltoprazine molecule .

Physical and Chemical Properties Analysis

The pharmacokinetic profile of eltoprazine provides insight into its physical and chemical properties. After intravenous administration, eltoprazine has a half-life ranging from 7 to 9 hours, with a mean residence time of 11 hours. The clearance rates and volume of distribution are also reported, indicating its distribution within the body. Oral bioavailability is high, around 110%, and dose-dependent somnolence is a noted side effect. Cumulative renal excretion is about 40%, suggesting that a significant portion of the drug is excreted unchanged in the urine .

Scientific Research Applications

Parkinson's Disease and L-DOPA-Induced Dyskinesia

Eltoprazine has been studied for its potential in treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). It acts as a serotonergic (5-HT)1A/B receptor agonist. Studies have explored the effects of eltoprazine alone and in combination with other drugs like preladenant on motor symptoms of PD and LID in animal models. While eltoprazine alone can suppress dyskinesia, it may increase parkinsonism. Combined treatments showed some promise in managing these symptoms, though long-term efficacy remains uncertain (Ko et al., 2017).

Modulation of Serotonin Receptors

Eltoprazine's interaction with serotonin receptors, specifically 5-HT1A and 5-HT1B, has been a focus in its application for PD. The modulation of serotonin neurons by eltoprazine could be a therapeutic avenue for treating dyskinesia. This approach has been supported by animal model studies and also considered for human clinical trials (Bézard et al., 2013).

Pharmacokinetic Evaluation

Eltoprazine's pharmacokinetics, particularly in relation to attention-deficit/hyperactivity disorder (ADHD), have been evaluated. Although its efficacy in treating pathological aggression is not conclusively proven, eltoprazine is well-tolerated in various indications studied (Wigal & Duong, 2011).

Clinical Studies in Parkinson’s Disease

Clinical studies have shown that eltoprazine, when combined with L-DOPA, is well-tolerated and has antidyskinetic efficacy in patients with Parkinson's disease. This supports its potential role in managing L-DOPA-induced dyskinesias (Svenningsson et al., 2015).

Synthesis and Chemical Analysis

Research on the synthesis of eltoprazine provides insights into its chemical structure and potential for laboratory-scale production (Yan-fei, 2009).

Impact on Social Behaviors

Studies have explored eltoprazine's impact on social behaviors in animal models. For instance, its effects on aggression, social interest, and exploration in isolated male mice have been observed, highlighting its influence on serotonergic modulation of social interactions (Olivier et al., 2004).

Mechanism of Action

Target of Action

Eltoprazine dihydrochloride primarily targets the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin (5-HT) system, which plays a significant role in various physiological functions such as mood regulation, aggression, and cognition .

Mode of Action

Eltoprazine acts as an agonist for the 5-HT1A and 5-HT1B receptors . This means it binds to these receptors and activates them, leading to an increase in the effects mediated by these receptors. It also acts as an antagonist for the 5-HT2C receptor

Biochemical Pathways

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine is believed to play a significant role in the conversion of L-DOPA into dopamine and an ensuing erratic, nonphysiological, dopamine release into the striatum . This modulation of the serotonin system and its impact on dopamine release is thought to be the key biochemical pathway affected by Eltoprazine .

Pharmacokinetics

The pharmacokinetics of Eltoprazine has been studied after single oral doses of 5, 10, 20 mg, and 30 mg in a partly randomized, cross-over design . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion . The Area Under the Curve (AUC), peak plasma concentrations, and the amount excreted unchanged in the urine were linearly related to the dose . Renal clearance and t1/2 were independent of dose . Thus, Eltoprazine exhibited a linear pharmacokinetic profile .

Result of Action

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine leads to a reduction in aggressive behavior and an increase in anxiety-like effects . This is thought to be due to the modulation of the serotonin system and its impact on dopamine release .

Action Environment

The action, efficacy, and stability of Eltoprazine can be influenced by various environmental factors. For instance, exposure to other chemicals, whether intentional or unintentional, could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . This could potentially affect the metabolism and hence the action of Eltoprazine.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRJDVNCYJTPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)